Carnaubadiol

Description

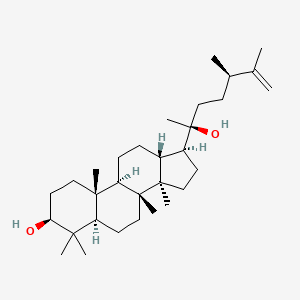

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of Carnaubadiol

Solvent Extraction and Initial Fractionation Techniques

The initial step in isolating Carnaubadiol is typically solvent extraction. The choice of solvent is crucial and is based on the polarity of the target compound. core.ac.uk

Maceration and Soxhlet Extraction: For this compound, both polar and non-polar solvents have been effectively used. Studies have employed hexane (B92381) and ethanol (B145695) to extract this compound from Carnauba wax. nih.govtandfonline.com Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with a fresh supply of the solvent. oleumdietetica.es

Solvent Partitioning: After the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This helps in the preliminary fractionation of the extract, concentrating the triterpenoid (B12794562) fraction. acs.org

Copernicia prunifera (Carnauba Wax): Primary Source Investigations

Classical Chromatographic Separation Strategies (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of this compound from the fractionated extract. longdom.orgijcrt.org

Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase. ijcrt.org Silica gel and alumina (B75360) are common adsorbents used for the separation of triterpenoids. longdom.org The extract is loaded onto the column, and a mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through it. Compounds with lower affinity for the stationary phase elute first. libretexts.org This method has been successfully used in the isolation of this compound and other triterpenes from Carnauba wax. researchgate.netscienceopen.com

Advanced Preparative Chromatographic Methodologies (e.g., Preparative High-Performance Liquid Chromatography)

For higher purity and more efficient separation, advanced chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique used for the final purification of compounds. gilson.comshimadzu.com It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads. lcms.cz C18 columns are commonly used for the purification of compounds from plant extracts. researchgate.net The use of Prep-HPLC allows for the isolation of this compound with a high degree of purity, which is essential for detailed structural elucidation and further scientific investigation. knauer.net

Biosynthetic Pathways and Enzymatic Modifications of Carnaubadiol

General Principles of Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all triterpenoids, including Carnaubadiol, begins with the assembly of a 30-carbon precursor, squalene (B77637). nih.gov This process originates from the isoprenoid pathway, which provides the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP. nih.gov

Two molecules of farnesyl diphosphate (FPP), each a C15 compound formed from the condensation of IPP and DMAPP, are joined head-to-head to create squalene. nih.govnih.gov This crucial step is catalyzed by the enzyme squalene synthase (SQS). nih.gov Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a reaction mediated by squalene epoxidase (SQE). nih.govnih.gov This epoxide is a critical branch point in the biosynthesis of sterols and triterpenoids. uoa.gr

The cyclization of 2,3-oxidosqualene is the first major diversification step in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgfrontiersin.org These enzymes are responsible for generating the vast array of triterpenoid skeletons found in nature. frontiersin.org Depending on the specific OSC involved, 2,3-oxidosqualene can be cyclized into various scaffolds, such as the dammarane (B1241002) skeleton that forms the basis of this compound. uoa.grresearchgate.net

Following the formation of the basic triterpenoid backbone, a series of modifications, including oxidation, hydroxylation, glycosylation, and acylation, occur. frontiersin.orgresearchgate.net These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), leading to the immense structural diversity observed in triterpenoids. frontiersin.org

Elucidation of Putative Biosynthetic Routes to Dammarane-Type Triterpenoids

This compound belongs to the dammarane class of tetracyclic triterpenoids. nih.gov The biosynthesis of the dammarane skeleton begins with the cyclization of 2,3-oxidosqualene. In this specific pathway, the enzyme dammarenediol-II synthase catalyzes the formation of dammarenediol-II. This compound serves as a key intermediate and the precursor to a wide range of dammarane-type triterpenoids. nih.gov

From dammarenediol-II, the biosynthetic pathway can diverge to produce various compounds through the action of different modifying enzymes. For instance, in the biosynthesis of ginsenosides (B1230088), another well-known group of dammarane triterpenoids, dammarenediol-II is hydroxylated at the C-12 position by a P450 enzyme (CYP716A47) to yield protopanaxadiol (B1677965). frontiersin.org Further hydroxylation at the C-6 position of protopanaxadiol by another P450 enzyme (CYP716A53v2) leads to the formation of protopanaxatriol. frontiersin.org

While the specific enzymes that act on dammarenediol-II to form this compound have not been fully elucidated, it is hypothesized that a similar series of hydroxylation and other modification reactions are involved. The structure of this compound suggests the involvement of hydroxylases that act on the dammarane skeleton.

Identification and Characterization of Key Enzymatic Systems in this compound Biogenesis

The biogenesis of this compound relies on a coordinated system of enzymes. While the specific enzymes directly responsible for this compound synthesis are still under investigation, knowledge from related dammarane triterpenoids provides significant insights.

Key Enzyme Classes in Dammarane Triterpenoid Biosynthesis:

| Enzyme Class | Function | Example from Related Pathways |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the dammarane skeleton (dammarenediol-II). | Dammarenediol-II synthase |

| Cytochrome P450 Monooxygenases (P450s) | Introduce hydroxyl groups and other oxidative modifications to the triterpenoid backbone, leading to structural diversification. | CYP716 family enzymes involved in ginsenoside biosynthesis. frontiersin.org |

| UDP-Glycosyltransferases (UGTs) | Attach sugar moieties to the triterpenoid aglycone, forming saponins (B1172615). | Glycosyltransferases in ginsenoside and other saponin (B1150181) pathways. frontiersin.org |

The identification of these enzymes often involves techniques such as transcriptomics and functional genomics. By analyzing the genes that are expressed in tissues producing this compound, researchers can identify candidate genes encoding for OSCs, P450s, and UGTs. These candidate genes can then be expressed in heterologous systems, such as yeast or Nicotiana benthamiana, to confirm their enzymatic activity and role in the biosynthetic pathway. researchgate.net

Investigating Biotransformation and Metabolic Studies of Related Triterpenoids

The study of biotransformation and metabolism of related dammarane triterpenoids provides valuable information about the potential modifications that this compound could undergo in biological systems. nih.govbenthamdirect.com These studies often involve incubating the parent compound with microorganisms or plant cell cultures to identify the resulting metabolites.

For example, studies on ginsenosides have shown that they can be extensively metabolized by intestinal microflora. mdpi.com The primary metabolic reactions are deglycosylation, where sugar moieties are sequentially removed by glycosidases. mdpi.com This process can significantly alter the bioactivity of the compounds. Similar deglycosylation reactions could be relevant for glycosylated derivatives of this compound.

Furthermore, biotransformation studies using various microbial strains have demonstrated the ability of these organisms to perform specific hydroxylations and other modifications on the triterpenoid skeleton. mdpi.com This knowledge is not only crucial for understanding the metabolic fate of these compounds but also for the potential biotechnological production of novel and more active derivatives.

Candidate Gene Mining for this compound Biosynthesis

Candidate gene mining is a powerful approach to identify the genes involved in the biosynthesis of a specific natural product like this compound. nih.gov This process involves searching genome and transcriptome databases for sequences that are homologous to known biosynthetic genes from other organisms. nih.gov

The process typically involves the following steps:

Identification of Homologous Genes: Using the amino acid sequences of known triterpenoid biosynthetic enzymes (e.g., dammarenediol-II synthase, P450s from ginsenoside pathways) as queries to search sequence databases of plants known to produce this compound or related compounds.

Transcriptome Analysis: Analyzing the gene expression profiles of different tissues of the source plant. Genes that are highly expressed in tissues where this compound accumulates are considered strong candidates.

Co-expression Analysis: Identifying genes that are co-expressed with the candidate biosynthetic genes. Genes involved in the same metabolic pathway are often co-regulated and thus show similar expression patterns. mdpi.com

Functional Characterization: Once candidate genes are identified, their function is confirmed through heterologous expression and in vitro enzyme assays.

This in silico approach, combined with experimental validation, has been successfully used to identify genes involved in the biosynthesis of various triterpenoids and is a promising strategy for uncovering the complete biosynthetic pathway of this compound. frontiersin.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic/chromatographic Characterization of Carnaubadiol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Carnaubadiol. tandfonline.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of the molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. scielo.brscielo.br Key signals include broad singlets observed at δH 4.64 and 4.62, which are assigned to the olefinic hydrogens of two gem-dissubstituted double bonds (H₂-21 and H₂-26). scielo.br A triplet at δH 3.39 (J = 3.3 Hz) is indicative of the proton at the C-3 position, suggesting a 3α-OH stereochemistry. scielo.br The spectrum also shows signals for seven methyl groups. scielo.br

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is essential for determining the number and type of carbon atoms. ceitec.czsavemyexams.comlibretexts.org For this compound, the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments show 31 signals, corresponding to seven methyl, twelve methylene, six methine, and six quaternary carbons. scielo.br The signals at δC 153.4/107.1 and 150.0/109.5 are attributed to the carbons of the double bonds (C-20/C-21 and C-25/C-26). scielo.br The molecular formula C₃₁H₅₂O is confirmed through the interpretation of ¹³C NMR and high-resolution mass spectrometry data. scielo.br

| Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| H-21a | 4.64 | 107.1 | br s | |

| H-21b/H-26 | 4.62 | 109.5 | br s | |

| H-3 | 3.39 | - | t | 3.3 |

| H-27 | 1.66 | - | br s | |

| H-31 | 1.02 | - | d | 7.0 |

| H-30 | 0.98 | - | s | |

| H-28 | 0.95 | - | s | |

| H-18 | 0.88 | - | s | |

| H-19 | 0.87 | - | s | |

| H-29 | 0.84 | - | s | |

| C-20 | - | 153.4 | ||

| C-25 | - | 150.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of the molecular formula of a compound. hilarispublisher.combioanalysis-zone.comlabmanager.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules. microsaic.comamericanlaboratory.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While specific ESI-MS data for this compound is not detailed in the provided search results, it is a common technique used in the analysis of natural products. aocs.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is often used for less polar compounds. microsaic.comamericanlaboratory.com For this compound, High-Resolution APCI-MS (HRAPCIMS) data in positive mode showed an ion at m/z 441.4093, corresponding to the protonated molecule [M+H]⁺. scielo.br This data supports the calculated molecular formula of C₃₁H₅₃O. scielo.br

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.orgnationalmaglab.orglabmanager.com A precursor ion is selected in the first stage, fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. This provides valuable information about the structure of the original molecule. While the search results mention the use of mass spectra for structural definition, specific MS/MS fragmentation data for this compound is not provided. scielo.brtandfonline.com Low-resolution electron ionization mass spectrometry (LREIMS) data showed a molecular ion peak (M⁺•) at m/z 440. scielo.br

| Technique | Ion Mode | Observed m/z | Ion Type | Calculated Formula |

|---|---|---|---|---|

| HRAPCIMS | Positive | 441.4093 | [M+H]⁺ | C₃₁H₅₃O |

| LREIMS | - | 440 | M⁺• | - |

Advanced Chromatographic Analysis for this compound Identification, Purity Assessment, and Quantitative Analysis

Chromatography is an essential tool for separating components from a mixture, making it indispensable for the isolation, identification, and quantification of this compound from its natural source, carnauba wax. advancechemjournal.com Modern analytical chemistry relies on various advanced chromatographic techniques to achieve high resolution, sensitivity, and accuracy. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify compounds dissolved in a liquid. openaccessjournals.com The choice of detector is critical and depends on the analyte's properties. nih.gov

A Diode Array Detector (DAD) , also known as a Photo Diode Array (PDA), measures the absorbance of the eluent across a wide range of UV-Vis wavelengths simultaneously. scioninstruments.com This provides a three-dimensional dataset of absorbance, wavelength, and time, which is useful for assessing peak purity and identifying compounds with known UV-Vis spectra. measurlabs.com For a compound like this compound that lacks significant chromophores, the DAD offers limited sensitivity and is generally not the preferred detector for quantitative analysis. scioninstruments.com

An Evaporative Light Scattering Detector (ELSD) is a powerful alternative for analyzing non-chromophoric and non-volatile compounds. labmanager.comnih.gov The ELSD works by nebulizing the HPLC eluent into a fine aerosol, evaporating the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and then measuring the light scattered by these particles. lcms.cz The detector's response is proportional to the mass of the analyte. researchgate.net This makes ELSD a "quasi-universal" detector ideal for analyzing compounds like triterpenoids, lipids, and carbohydrates. nih.gov Its compatibility with gradient elution gives it a significant advantage over refractive index detectors for analyzing complex natural product extracts. nih.govresearchgate.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides reversed-phase separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the separation of compounds with a wide range of polarities. researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| ELSD Nebulizer Temperature | 30-40 °C | Optimizes droplet formation for various solvents. lcms.cz |

| ELSD Evaporator Temperature | 50-70 °C | Ensures complete evaporation of the mobile phase without degrading the analyte. |

| Nebulizer Gas (N₂) Pressure | ~3.5 bar | Creates a fine aerosol for efficient evaporation and detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. technologynetworks.com It is the method of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.com While this compound itself has a high boiling point and low volatility due to its molecular weight and polar hydroxyl groups, GC-MS is highly relevant for its analysis in two ways: analysis of the matrix and analysis after derivatization.

Studies on carnauba wax have used GC-MS to identify co-occurring compounds like fatty alcohols and sterols. scielo.brscielo.br For such analyses, a capillary column like an RtX-5 is used with a temperature program to elute compounds based on their boiling points. scielo.br The eluted compounds are then ionized (typically by electron impact), and the mass spectrometer separates and detects the resulting fragments, providing a unique mass spectrum that acts as a molecular fingerprint for identification. eag.comnist.gov

For direct analysis of this compound, a derivatization step is typically required to convert the non-volatile triterpenoid into a more volatile and thermally stable compound. This is commonly achieved by silylating the hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. These derivatives can then be readily analyzed by GC-MS. nih.gov

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Shimadzu GC-2010 |

| Column | RtX-5 capillary column (30 m × 0.32 mm × 0.25 µm) |

| Carrier Gas | Helium |

| Oven Temperature Program | 200°C (4 min), ramp to 290°C at 6°C/min, ramp to 305°C at 2°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-600 Da |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times due to the low viscosity and high diffusivity of the mobile phase. labioscientific.com SFC is considered a "green" technology because it significantly reduces the consumption of toxic organic solvents.

This technique is particularly well-suited for the analysis and purification of thermally labile, low-to-moderate molecular weight compounds and excels at separating chiral compounds and natural products. wikipedia.org Given that this compound is a relatively non-polar triterpenoid, SFC presents a highly effective and environmentally friendly alternative to normal-phase HPLC for its purification and analysis. The instrumentation is similar to HPLC but requires additional components to control the pressure and temperature to maintain the mobile phase in its supercritical state. wikipedia.org

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, provide the highest level of analytical specificity and sensitivity. ijpsjournal.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier tool for identifying and quantifying specific compounds in highly complex mixtures. bioxpedia.comcreative-proteomics.com In this technique, HPLC first separates this compound from other components in an extract. rsc.org The eluent is then introduced into a mass spectrometer, where the this compound molecules are ionized (e.g., by electrospray ionization, ESI) to form a parent ion (precursor ion). This parent ion is selected and then fragmented in a collision cell to produce a series of characteristic product ions. The specific transition from a precursor ion to a product ion can be monitored (a technique known as Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), providing exceptional selectivity and sensitivity for quantification, even at trace levels. creative-proteomics.comuzh.chnih.gov This method is invaluable for confirming the identity of this compound based on its molecular weight and fragmentation pattern. science.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operates on a similar principle but with a gas chromatograph for separation. thermofisher.com After derivatization, this compound could be analyzed with very high sensitivity and selectivity using a triple quadrupole mass spectrometer in SRM mode. thermofisher.com This approach is particularly powerful for eliminating matrix interferences, making it ideal for quantitative studies where the highest level of accuracy is required. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₃₁H₅₄O₂ | Elemental composition of this compound. |

| Molecular Weight | 458.76 g/mol | The theoretical mass of the molecule. |

| Ionization Mode | Positive ESI | Generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. |

| Precursor Ion [M+H-H₂O]⁺ | m/z 441.4 | The parent ion selected for fragmentation, often showing initial water loss. |

| Major Product Ions (Fragments) | m/z 423, 405, 143 | Characteristic fragments generated from the precursor ion that confirm the molecular structure. |

Chemical Synthesis and Derivatization Strategies for Carnaubadiol and Its Structural Analogs

Retrosynthetic Analysis of the Dammarane (B1241002) Triterpenoid (B12794562) Scaffold

The retrosynthetic analysis of Carnaubadiol, (24β-methyldammar-25-ene-3β,20ξ-diol), is rooted in the general strategy for constructing the dammarane skeleton. publish.csiro.au The core of this strategy often involves a biomimetic or bio-inspired polyene cyclization, which mimics the natural biosynthetic pathway of triterpenoids from squalene (B77637). rsc.org

Key retrosynthetic disconnections for the this compound scaffold are:

C-17 Side Chain: The complex side chain is a primary target for disconnection. It can be simplified or installed late in the synthesis via olefination or alkylation reactions on a C-17 ketone precursor. For this compound, this involves the isopropenyl-containing nine-carbon chain.

D-Ring Formation: The five-membered D-ring is typically formed through a cyclization event, such as a Friedel-Crafts-type reaction or a radical cyclization, onto a precursor that already contains the A, B, and C rings.

Polyene Cyclization: The foundational A/B/C/D ring system is envisioned as arising from a tetracyclic precursor, which itself is the product of a stereoselective acid-catalyzed cyclization of a polyene substrate. This approach is a hallmark of triterpenoid synthesis, aiming to set multiple stereocenters in a single, efficient cascade reaction. researchgate.net The stereochemistry of the final product, particularly the trans-anti-trans-anti stereochemistry of the ring junctions, is a critical consideration directed by the geometry of the polyene precursor and the cyclization conditions. researchgate.net

Functional Group Interconversion: The hydroxyl groups at C-3 and C-20 are considered as products of reductions of corresponding ketones or epoxides, which can be introduced at various stages of the synthesis.

This analysis highlights that the principal challenges lie in the construction of the sterically hindered C-20 quaternary center bearing a hydroxyl group and the stereocontrolled synthesis of the polycyclic core.

Total Synthesis Approaches to the this compound Core Structure

While a dedicated total synthesis of this compound itself is not prominently documented in peer-reviewed literature, the strategies employed for other complex dammarane triterpenoids provide a clear blueprint for how its core structure could be assembled. The total synthesis of (±)-phainanoid A, a highly complex dammarane, illustrates the modern synthetic tactics applicable to this class of molecules. rsc.orgsemanticscholar.org

An approach to the this compound core would likely involve:

Preparation of a Polyene Precursor: Synthesis of a carefully designed acyclic or macrocyclic polyene with strategically placed functional groups and double bonds to direct the subsequent cyclization cascade.

Biomimetic Cyclization: An acid-mediated cyclization to form the tetracyclic dammarane ring system. For instance, using a Lewis acid or a strong protic acid like trifluoroacetic acid can initiate the cascade, with the reaction conditions optimized to achieve the desired trans-fused ring system. researchgate.net

Side Chain Installation: Following the formation of the core, the C-17 side chain would be elaborated. This could be achieved by reacting a C-20 ketone intermediate with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) corresponding to the this compound side chain, followed by dehydration or other modifications to install the isopropenyl group.

Final Functionalization: Stereoselective reduction of a C-3 ketone to the 3β-hydroxyl group would complete the synthesis.

The table below outlines a hypothetical, generalized pathway for the total synthesis of a dammarane core like this compound's, based on established methodologies.

| Step | Description | Key Reactions | Challenges |

| 1 | Polyene Precursor Synthesis | Coupling reactions (e.g., Suzuki, Stille), Wittig olefination, asymmetric catalysis | Control of double bond geometry (E/Z isomerism) |

| 2 | Tetracyclic Core Formation | Acid-catalyzed polyene cyclization | Achieving high stereoselectivity at multiple chiral centers |

| 3 | Side Chain Installation | Grignard reaction, Wittig olefination, Claisen rearrangement | Introducing the sterically hindered C-20 hydroxyl group and the specific side chain structure |

| 4 | Final Modifications | Stereoselective ketone reduction (e.g., using L-Selectride®), deprotection | Ensuring selectivity for the C-3 hydroxyl group without affecting other functionalities |

Semisynthesis and Targeted Structural Modifications of this compound

Semisynthesis, which utilizes abundant natural products as starting materials, is a more practical and widely used approach for obtaining dammarane triterpenoids and their analogs. wikipedia.orgeupati.eu this compound itself can be isolated from carnauba wax, but other related and more abundant dammaranes, such as protopanaxadiol (B1677965) (PPD) from ginseng, serve as common starting points for modification. publish.csiro.aumdpi.com

The chemical modifications typically target the functional groups present in the dammarane scaffold:

C-3 and C-12 Hydroxyl Groups: These secondary hydroxyls are readily oxidized to ketones (e.g., using pyridinium (B92312) chlorochromate) or esterified/etherified to introduce new functionalities. mdpi.com

C-20 Hydroxyl Group: This tertiary alcohol is more sterically hindered and less reactive. Its modification often requires more forcing conditions. Glycosylation at this position is a significant challenge but has been achieved using specific donors and catalysts. thieme-connect.com

Side Chain Double Bond: The double bond in the side chain (e.g., the C-24 double bond in many dammaranes or the C-25 double bond in this compound) is a handle for various transformations, including hydrogenation, epoxidation, dihydroxylation, and oxidative cleavage. publish.csiro.au For example, the structure of this compound was originally confirmed through degradative reactions involving the hydrogenation of its isopropenyl group. publish.csiro.au

These semisynthetic strategies allow for the creation of a library of analogs from a single natural precursor, facilitating the exploration of structure-activity relationships.

Rational Design and Synthesis of this compound Derivatives and Analogs for Enhanced Biological Activity

The rational design of this compound analogs aims to optimize its inherent, albeit modestly studied, biological activities or to introduce new therapeutic properties. bioaustralis.com Drawing from research on other dammarane triterpenoids, modifications are designed to enhance interactions with biological targets, improve pharmacokinetic properties, or reduce cytotoxicity. mdpi.commdpi.com

Key design strategies include:

Modification of the Side Chain: The side chain plays a crucial role in modulating biological activity. Shortening, lengthening, or introducing polar groups (like carboxylates or amides) or heterocyclic moieties can significantly impact potency and selectivity.

Functionalization of the Tetracyclic Core: Introducing groups like halogens, nitrogen-containing functions (amines, amides, oximes), or cyano groups at positions like C-3 can alter the molecule's lipophilicity and hydrogen-bonding capacity. eupati.eu For example, cyanoethylation of dammarane-3β-ols has been explored to generate derivatives with antiviral activity. eupati.eu

Glycosylation: The attachment of sugar moieties (glycosylation) to the triterpenoid scaffold is a common strategy in nature and in the lab to create saponins (B1172615). These glycosides often exhibit different biological profiles, including enhanced anti-inflammatory or anticancer effects, compared to their aglycone precursors. nih.gov

The following table summarizes examples of derivative classes synthesized from related dammarane triterpenoids and their intended biological enhancements.

| Derivative Class | Starting Material (Example) | Modification Strategy | Targeted Biological Activity Enhancement |

| Ocotillol Ketones | Ocotillol | Oxidation of C-3 hydroxyl group to a ketone | Antibacterial mdpi.com |

| C-12 Ester/Ether Derivatives | 20(S)-Protopanaxadiol (PPD) | Acylation or alkylation at the C-12 hydroxyl group | Antibacterial (especially against MRSA) mdpi.com |

| Cyanoethoxy Derivatives | Dipterocarpol | Cyanoethylation of the C-3 hydroxyl group | Antiviral eupati.eu |

| A-Ring Fused Heterocycles | Glycyrrhetinic acid (Oleanane-type) | Rearrangement triggered by benzyne (B1209423) species | Cytotoxic thieme-connect.com |

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of this compound and its analogs. The dammarane scaffold contains up to eight stereocenters, and their relative and absolute configurations are critical for biological activity.

Stereochemical Control:

Ring Junctions: In total synthesis, the stereochemistry of the ring junctions is typically established during the key polyene cyclization step. The use of chiral auxiliaries or catalysts, and the precise geometry of the acyclic precursor, are crucial for directing the formation of the desired trans-anti-trans-anti configuration of the A/B/C/D rings. researchgate.net

C-3 Hydroxyl Group: The stereoselective reduction of a C-3 ketone is a common final step. Bulky reducing agents like L-Selectride® are often used to favor the approach of the hydride from the less hindered equatorial face, yielding the desired 3β-hydroxyl group.

C-20 Stereocenter: The C-20 position is a non-epimerizable quaternary center. In a total synthesis, its configuration must be set definitively during the side chain installation, for example, through a stereospecific reaction on a precursor with a pre-defined stereocenter. In semisynthesis, this center is retained from the natural starting material.

Regioselectivity: Regioselectivity is a major concern when multiple similar functional groups are present. For instance, in a dammarane diol like PPD, the C-3 and C-12 hydroxyls have different steric environments. This difference can be exploited to achieve selective reactions. The C-3 hydroxyl is generally more accessible and reactive than the C-12 hydroxyl, allowing for selective acylation or oxidation at C-3 under controlled conditions. The tertiary C-20 hydroxyl is significantly more hindered and is usually unreactive under conditions that modify the C-3 and C-12 positions, providing a natural layer of regiochemical control. thieme-connect.com

Biological Activities and Pharmacological Research of Carnaubadiol

Detailed Investigation of Antiprotozoal Efficacy of Carnaubadiol

The antiprotozoal activity of this compound has been evaluated, particularly against the parasites responsible for leishmaniasis and Chagas disease. These investigations provide insight into the compound's potential as a basis for developing new therapeutic agents.

In vitro studies have demonstrated the efficacy of this compound against Leishmania infantum, the causative agent of visceral leishmaniasis. Research has shown that this compound is effective against the intracellular amastigote stage of the parasite, which is the clinically relevant form found in the vertebrate host. Specifically, this compound exhibited a 50% inhibitory concentration (IC50) of 7.8 µM against L. infantum amastigotes. researchgate.netmdpi.com In the same study, its activity against the extracellular promastigote form was less pronounced, with an IC50 value of 46.2 µM. researchgate.netresearchgate.net

The research highlights that while this compound was one of three dammarane-type triterpenoids isolated from carnauba wax that were effective against intracellular amastigotes, it was the most potent. researchgate.netontosight.aijcu.edu.au To date, the available research focuses on in vitro models, and there is a lack of published in vivo studies investigating the efficacy of this compound in animal models of leishmaniasis.

Table 1: In Vitro Activity of this compound against Leishmania infantum

| Parasite Stage | IC50 (µM) |

|---|---|

| Amastigotes | 7.8 |

This compound has also been tested for its activity against Trypanosoma cruzi, the parasite that causes Chagas disease. In vitro assays revealed that this compound is active against the trypomastigote form of T. cruzi. researchgate.netontosight.ai The reported IC50 value for this compound against T. cruzi trypomastigotes is 14.9 µM (often rounded to 15 µM in literature). researchgate.netmdpi.comresearchgate.net

Notably, this activity was found to be approximately 29 times more effective than the standard drug, benznidazole, under the same experimental conditions. nih.gov Another dammarane (B1241002) triterpenoid (B12794562) isolated alongside this compound was inactive, suggesting that specific structural features of this compound are crucial for its antitrypanosomal effect. researchgate.netnih.gov As with Leishmania, the current body of evidence is limited to in vitro findings, with no in vivo efficacy studies published for this compound against Trypanosoma cruzi.

Table 2: In Vitro Activity of this compound against Trypanosoma cruzi

| Parasite Stage | IC50 (µM) |

|---|

In Vitro and In Vivo Activity against Leishmania infantum Amastigotes

Exploration of Other Potential Biological Effects of this compound and Related Dammaranes

Beyond its antiprotozoal properties, research into the broader class of dammarane triterpenoids, to which this compound belongs, suggests other potential therapeutic applications.

While specific studies on the antimicrobial activity of pure this compound are limited, research on its source and related compounds indicates potential in this area. Extracts from the roots of Copernicia prunifera have been reported to possess antibacterial activity. researchgate.netnih.gov Furthermore, dammarane triterpenoids as a class have been found to have inhibitory effects against certain bacteria. ontosight.ai For instance, a study on dammarane triterpenoids from Ziziphus glaziovii found that epigouanic acid and alphitolic acid were the most active compounds against Bacillus subtilis, with IC50 values of 12 and 22 μM, respectively. nih.gov In another study, aglaitriol 3-caffeate, a dammarane triterpenoid from Drypetes acuminata, showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.netjcu.edu.au

The anti-inflammatory potential of this compound has not been directly investigated, but numerous studies on related dammarane triterpenoids point to significant activity. Dammarane-type triterpenoid saponins (B1172615) isolated from Panax notoginseng have been shown to exert anti-inflammatory effects. researchgate.netrsc.org These compounds were found to suppress the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells and alleviate inflammation in zebrafish models by blocking inflammatory pathways like MyD88/NF-κB and STAT3. researchgate.netrsc.orgmdpi.com One specific compound, gypenoside IX, significantly suppressed inflammatory cytokines, including tumor necrosis factor-α and interleukin-1β. nih.gov This body of evidence suggests that the dammarane skeleton is a promising scaffold for the development of anti-inflammatory agents. mdpi.com

There is a growing body of research on the cytotoxic effects of dammarane-type triterpenoids against various cancer cell lines, suggesting potential anticancer applications for this class of compounds. ontosight.ai For example, three dammarane-type triterpenoids isolated from the leaves of Cleome gynandra, including cleogynone A and cleogynone B, showed moderate cytotoxicity against breast cancer (MDA-MB-468) and colorectal cancer (HCT-116 & HCT-15) cell lines. nih.gov Another dammarane triterpenoid, aglaitriol, isolated from Drypetes acuminata, demonstrated potent cytotoxic activity against three human tumor cell lines: breast cancer (MCF-7), another breast cancer line (MDA-MB-231), and bladder cancer (5637). researchgate.netjcu.edu.au Similarly, dammarane-type triterpenoids from the Aglaia genus have shown cytotoxic activity against various cancer cells, including P388 murine leukemia cells. mdpi.com However, other studies have found that some natural dammarane-type triterpenoids exhibit only weak cytotoxic effects, suggesting that structural modifications may be necessary to enhance their potential as anticancer agents. bvsalud.org

Other Bioactivity Screenings

Beyond its primary applications, this compound has been subjected to various other bioactivity screenings to explore its broader pharmacological potential. A notable area of investigation has been its efficacy against protozoan parasites responsible for neglected tropical diseases.

Research has demonstrated that this compound exhibits significant antiprotozoal activity. Specifically, it has been tested against Leishmania infantum, the causative agent of leishmaniasis, and Trypanosoma cruzi, the parasite responsible for Chagas disease. In these studies, this compound was evaluated against different life stages of the parasites. It was found to be active against both the extracellular promastigote and the intracellular amastigote forms of L. infantum, as well as the trypomastigote form of T. cruzi. tandfonline.comtandfonline.com

The potency of this compound against these protozoa has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Furthermore, its cytotoxicity has been assessed against mammalian cells, such as the NCTC fibroblast cell line, to determine its selectivity index—a crucial parameter in the evaluation of potential therapeutic agents. tandfonline.comtandfonline.comcore.ac.uk One study highlighted that this compound was twofold more active against the amastigotes of L. infantum than the standard drug miltefosine. tandfonline.com

In addition to targeted antiprotozoal assays, this compound has been mentioned in the context of general toxicity screening using the brine shrimp lethality assay. researchgate.net This assay is a simple, preliminary method to assess the general toxicity of a compound. nih.govscienceopen.com

The following table summarizes the reported in vitro bioactivity data for this compound:

| Bioassay | Organism/Cell Line | Life Stage | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Antiprotozoal | Leishmania infantum | Promastigotes | 46.2 | - | - | tandfonline.com |

| Antiprotozoal | Leishmania infantum | Amastigotes | 7.8 | 34.3 | 4.4 | tandfonline.com |

| Antiprotozoal | Trypanosoma cruzi | Trypomastigotes | 14.9 | 34.3 | 2.3 | tandfonline.com |

| Cytotoxicity | NCTC (fibroblast cells) | - | - | 34.3 | - | tandfonline.comcore.ac.uk |

Elucidation of Molecular Mechanisms of Action and Cellular Targets

The precise molecular mechanisms through which this compound exerts its biological effects, particularly its antiprotozoal activity, are not yet fully elucidated. However, preliminary findings and comparisons with other dammarane triterpenoids offer some insights into its potential modes of action.

One hypothesis regarding its anti-leishmanial activity points towards an immunomodulatory effect on the host cells. tandfonline.com It has been observed that this compound demonstrates significantly higher activity against the intracellular amastigote form of L. infantum compared to the free-living promastigote form. tandfonline.com This suggests that this compound may not only act directly on the parasite but could also modulate the host's immune response to better combat the infection. tandfonline.comnih.govmdpi.com The interaction between the host immune system and the parasite is critical, with factors like cytokine production (e.g., IL-6, TNF-α) and the regulation of enzymes such as arginase and nitric oxide synthase playing key roles in the control of Leishmania infections. nih.govscielo.br Further research, such as measuring cytokine production by infected macrophages in the presence of this compound, is needed to confirm this immunomodulatory mechanism. tandfonline.com

Another avenue for the antiprotozoal action of triterpenoids involves the inhibition of essential parasite enzymes. DNA topoisomerases, for instance, are crucial for parasite replication and are established targets for antiprotozoal drugs. researchgate.netijpas.org Some triterpenoids have been shown to inhibit these enzymes in Leishmania. researchgate.net Similarly, the enzyme arginase, which is vital for the synthesis of polyamines necessary for parasite growth and survival, represents another potential target. nih.govscienceopen.com Inhibition of Leishmania arginase by other natural compounds has been reported, suggesting that this could be a plausible mechanism for dammarane triterpenoids like this compound. researchgate.netscienceopen.com However, direct studies confirming the interaction of this compound with these specific molecular targets have not yet been published.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound analogs are limited, valuable preliminary insights can be drawn from comparative studies of naturally occurring dammarane triterpenoids isolated alongside this compound from carnauba wax. tandfonline.comtandfonline.com These studies have evaluated this compound and two of its close analogs, providing a basis for understanding the influence of specific structural features on their biological activity. tandfonline.comtandfonline.comrsc.org

The three key compounds isolated and compared are:

This compound (1): (24R*)-methyldammar-25-ene-3β,20-diol

(24R)-methyldammara-20,25-dien-3-one (2)*

(24R)-methyldammara-20,25-dien-3α-ol (3)*

By analyzing the differences in their chemical structures and corresponding biological activities, the following initial SAR observations can be made:

Role of the C-3 Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C-3 position appear to be critical for activity. This compound, with its 3β-hydroxyl group, shows potent activity against both T. cruzi and L. infantum. tandfonline.com In contrast, its 3α-hydroxyl epimer, compound 3 , is also active against T. cruzi but is noted to be less potent than this compound. tandfonline.com Furthermore, the replacement of the 3β-hydroxyl group with a ketone in compound 2 leads to a loss of activity against T. cruzi trypomastigotes, although it retains some activity against L. infantum amastigotes. tandfonline.com This suggests that a 3β-hydroxyl group is favorable for antitrypanosomal activity.

Influence of the C-20 Hydroxyl Group: The hydroxyl group at the C-20 position also seems to play a significant role in the bioactivity and cytotoxicity of these compounds. tandfonline.com this compound, which possesses a C-20 hydroxyl group, exhibits notable cytotoxicity against mammalian NCTC cells (CC50 of 34.3 µM). tandfonline.comcore.ac.uk Conversely, compounds 2 and 3 , which lack this C-20 hydroxyl group, show no cytotoxicity up to the highest tested concentration (200 µM). tandfonline.com This indicates that the C-20 hydroxyl group may be a key determinant of the cytotoxic profile of these dammarane triterpenoids.

These initial findings underscore that the functional groups at positions C-3 and C-20 are crucial for the antiprotozoal and cytotoxic effects of these dammarane triterpenoids. tandfonline.comtandfonline.com This information provides a valuable foundation for the future design and synthesis of novel, more potent, and selective antiprotozoal agents based on the this compound scaffold. tandfonline.comresearchgate.net

The table below summarizes the comparative activities of this compound and its analogs:

| Compound | Activity vs. L. infantum (promastigotes) IC50 (µM) | Activity vs. L. infantum (amastigotes) IC50 (µM) | Activity vs. T. cruzi (trypomastigotes) IC50 (µM) | Cytotoxicity vs. NCTC cells CC50 (µM) | Reference |

| This compound (1) | 46.2 | 7.8 | 14.9 | 34.3 | tandfonline.com |

| (24R)-methyldammara-20,25-dien-3-one (2) | > 200 | 51.9 | > 200 | > 200 | tandfonline.com |

| (24R)-methyldammara-20,25-dien-3α-ol (3) | > 200 | 33.1 | 35.2 | > 200 | tandfonline.com |

Theoretical and Computational Chemistry Applied to Carnaubadiol Research

Molecular Modeling and Docking Simulations: Elucidating Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as carnaubadiol, and a macromolecular target, typically a protein or enzyme. These methods are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

While specific docking studies exclusively on this compound are not extensively detailed in the available literature, research on analogous lupane (B1675458) and dammarane-type triterpenoids provides a strong framework for its potential interactions. For instance, molecular docking simulations have been performed for related triterpenoids to predict their binding to various enzymes. In one study, docking analysis predicted that active compounds bind to the catalytic site of the α-1,4-glucosidase enzyme through stable hydrogen bonds, primarily with specific amino acid residues like HIS279 and GLN322. science.gov Similarly, docking of resin glycosides with human maltase-glucoamylase (MGAM) also identified binding modes within the catalytic site. science.gov

For lupeol (B1675499), a structurally similar pentacyclic triterpenoid (B12794562), molecular docking studies have been more extensive. These simulations have shown that lupeol can effectively bind to vital proteins of viruses like SARS-CoV-2 with high binding affinities, suggesting potential antiviral mechanisms. japsonline.com Docking studies with lupeol and its derivatives against various cancer-related proteins such as Bcl-2, Bcl-xL, and tubulin have also been conducted to understand their cytotoxic effects. brieflands.com The results of these simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, lupeol's interaction with the main protease (Mpro) of SARS-CoV-2 was shown to involve several amino acid residues, including valine, histidine, isoleucine, proline, and phenylalanine. japsonline.com

These examples with analogous compounds strongly suggest that molecular docking of this compound against various therapeutic targets (e.g., enzymes involved in metabolic diseases, cancer-related proteins) would be a valuable strategy to hypothesize its mechanism of action and guide experimental validation.

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods are grounded in the principles of quantum mechanics and can predict various molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. It is particularly valuable for studying large molecules like triterpenoids.

DFT has been instrumental in the structural elucidation of this compound and its derivatives. For example, quantum mechanics-based NMR chemical shift calculations were used to confirm the 2D structure and relative configuration of this compound, which was initially determined by 1D and 2D NMR spectroscopy. science.govscience.gov Furthermore, the absolute configuration of this compound was established by comparing experimental electronic circular dichroism (ECD) data with simulated ECD spectra generated using time-dependent DFT (TD-DFT). science.govscience.gov This combined experimental and computational approach is a powerful strategy for unambiguously determining the stereochemistry of complex natural products.

In studies of related triterpenoids like betulin (B1666924) and betulinic acid, DFT calculations have been employed to analyze their vibrational spectra (FT-IR and Raman). ubbcluj.roakjournals.com By calculating theoretical spectra and comparing them with experimental data, researchers can assign specific vibrational modes to different functional groups and structural features of the molecule. ubbcluj.ro This provides a deeper understanding of the molecular structure and bonding. DFT has also been used to study the structure and spectra of solvatomorphs of betulinic acid, highlighting its utility in solid-state characterization. scirp.org

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

In the context of this compound research, ab initio calculations have been mentioned in conjunction with the elucidation of compound structures from Trichilia species, complementing NMR and mass spectrometry data. researchgate.net For complex molecules, a common strategy involves using more computationally feasible methods like DFT for initial geometry optimization, followed by higher-level ab initio calculations for more precise energy and property predictions. Although specific, detailed studies applying ab initio methods solely to this compound are not prominent in the reviewed literature, their application in the broader field of natural product chemistry is well-established for refining structures and understanding reaction mechanisms.

Density Functional Theory (DFT) Applications

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time.

MD simulations are particularly insightful for understanding how a ligand interacts with its target protein in a dynamic environment that includes solvent effects. For instance, MD simulations have been used to study the interactions of triterpenoid derivatives with their protein targets, revealing details about the stability of hydrogen bonds and the role of hydrophobic interactions that contribute to binding affinity. science.gov In one study on ursane-type triterpenoids, MD simulations showed that the stability of hydrogen bond interactions and stronger hydrophobic interactions were key determinants of their inhibitory activity against cholesteryl ester transfer protein (CETP). science.gov

In Silico Prediction of Biological Properties and Refinement of Structure-Activity Relationships

Computational tools can predict a wide range of biological properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). These in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds and identifying potential liabilities.

For lupeol, a comprehensive in silico analysis of its ADMET properties has been performed. japsonline.com This includes predictions for Caco-2 cell permeability, human intestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. japsonline.com Such studies help to build a profile of the compound's drug-likeness and potential for development.

Compound List

| Compound Name |

| This compound |

| Lupeol |

| Betulin |

| Betulinic Acid |

| (24R)-methyldammara-20,25-dien-3-one |

| (24R)-methyldammara-20,25-dien-3α-ol |

| Ursolic Acid |

| Acarbose |

| Taraxasterol |

| Betulinic Aldehyde |

| Allobetulin |

| Oleanolic Acid |

| Betulin 3-caffeate |

| Squalene (B77637) |

| Stigmasterol |

| Campesterol |

| β-sitosterol |

| Stigmast-4-en-3-one |

Interactive Data Tables

Table 1: Computational Methods in Triterpenoid Research

This table summarizes the application of various computational methods to this compound and related triterpenoids as discussed in the text.

| Computational Method | Compound(s) | Application | Key Findings/Purpose | Reference(s) |

|---|---|---|---|---|

| Molecular Docking | Lupeol, other triterpenoids | Binding to SARS-CoV-2 proteins, α-glucosidase, cancer targets | Prediction of binding modes, identification of key interacting residues (e.g., HIS279, GLN322), high binding affinities. | science.gov, japsonline.com, brieflands.com |

| DFT (NMR/ECD Calculation) | This compound | Structure Elucidation | Confirmation of 2D structure and determination of absolute configuration by comparing calculated and experimental spectra. | science.gov, science.gov |

| DFT (Vibrational Spectra) | Betulin, Betulinic Acid | Spectral Analysis | Assignment of FT-IR and Raman bands to specific molecular vibrations. | ubbcluj.ro, akjournals.com |

| Molecular Dynamics | Ursane-type triterpenoids | Ligand-Protein Interaction | Analysis of the stability of hydrogen bonds and hydrophobic interactions over time. | science.gov |

Table 2: Predicted Lupeol Interactions with SARS-CoV-2 Proteins

This table presents the binding affinities from a molecular docking study of lupeol with various proteins of the SARS-CoV-2 virus.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Mpro | -7.8 |

| Spike protein | -7.7 |

| RdRp | -7.5 |

| Nucleoprotein | -7.0 |

(Data sourced from reference japsonline.com)

Emerging Research Avenues and Translational Perspectives for Carnaubadiol

Application of Omics Technologies (e.g., Metabolomics, Lipidomics) in Carnaubadiol Studies

Omics technologies, which facilitate the large-scale study of biological molecules, offer a powerful lens through which to understand the complex biological roles and mechanisms of natural products like this compound. humanspecificresearch.orgaccscience.com The integration of metabolomics and lipidomics, in particular, stands to revolutionize this compound research.

Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system and can provide profound insights into the physiological state and metabolic pathways of an organism. nih.govnih.gov In the context of this compound, metabolomics can be applied to:

Elucidate Biosynthetic Pathways: By analyzing the metabolome of Copernicia prunifera, researchers can identify precursors and intermediates involved in this compound biosynthesis, helping to map out the complete enzymatic pathway.

Understand Pharmacological Mechanisms: When cells or organisms are treated with this compound, metabolomic profiling can reveal changes in metabolic networks. nih.gov This can help to identify the molecular targets and pathways through which this compound exerts its biological effects, such as the observed antiprotozoal activity. researchgate.netscience.gov

Biomarker Discovery: Metabolomics can identify unique metabolic fingerprints associated with this compound exposure or its therapeutic effects, leading to the discovery of biomarkers for monitoring treatment efficacy or understanding its physiological impact. nih.govnih.gov

Lipidomics, a subset of metabolomics, focuses specifically on the entire lipid profile (the lipidome) of a cell or tissue. humanspecificresearch.orgyoutube.com Given that this compound is a triterpenoid (B12794562), a class of lipids, lipidomics is an especially relevant discipline. Its application could:

Profile this compound and Related Lipids: Directly quantify this compound and other related triterpenoids within carnauba wax and other biological samples.

Investigate Interactions with Cellular Lipids: Explore how this compound influences cellular lipid networks and pathways, which is crucial for understanding its function and potential effects on cell membranes and signaling.

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of biological systems, from the genetic blueprint to functional outputs. accscience.comnih.govresearchgate.net This integrated approach will be invaluable for building a comprehensive understanding of this compound's biology, from its natural production in the palm to its potential applications in medicine.

Development of Novel and Advanced Analytical Methodologies for this compound Profiling

The accurate identification and quantification of this compound from its natural source, carnauba wax, is fundamental for all research endeavors. The complex matrix of the wax necessitates the use of advanced and robust analytical techniques. researchgate.net The structural elucidation and profiling of this compound and similar diterpenes or triterpenoids have been successfully achieved using a combination of chromatographic and spectroscopic methods. researchgate.netmdpi.commdpi.com

Initial isolation often involves classical chromatographic methods, while structural determination relies heavily on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netscience.govscience.gov Modern analytical workflows increasingly employ hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. researchgate.netnih.gov

Key analytical technologies applicable to this compound profiling include:

High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD), HPLC is a versatile technique for separating and quantifying diterpenes and their derivatives from complex mixtures like coffee brews. tandfonline.com This method is adaptable for the analysis of triterpenoids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.comtezu.ernet.in Derivatization may be required to increase the volatility of this compound for GC-MS analysis. Reactive pyrolysis-gas chromatography (Py-GC) has also been used to discriminate between different types of carnauba waxes. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying compounds at low concentrations within complex biological matrices. mdpi.comresearchgate.net

UPLC-Quadrupole-Time-of-Flight (Q-TOF)-MS: A high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the confident identification of known compounds and the characterization of novel, unknown metabolites in global profiling studies. nih.gov

The table below summarizes these advanced analytical methodologies and their specific applications in the context of this compound research.

| Analytical Methodology | Principle | Application in this compound Research |

| HPLC-DAD | Separates compounds based on their interaction with a stationary phase, with detection via UV-Vis absorbance. tandfonline.com | Quantification of this compound in extracts; Purity assessment of isolated samples. |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection and fragmentation for identification. mdpi.comtezu.ernet.in | Profiling of triterpenoids and other components in carnauba wax; Requires potential derivatization. |

| UHPLC-MS/MS | Utilizes smaller particle sizes for superior chromatographic separation, coupled with highly sensitive and selective mass detection. mdpi.com | Trace-level detection and quantification of this compound in biological fluids or tissues for pharmacological studies. |

| UPLC-Q-TOF-MS | Combines high-resolution separation with high-resolution mass spectrometry for accurate mass determination. nih.gov | Untargeted metabolomics to identify this compound and its metabolites; Elucidation of biosynthetic pathways. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and stereochemistry of a molecule. mdpi.comwhiterose.ac.uk | Definitive structural elucidation of this compound and its derivatives; Confirmation of identity. |

Biotechnological Approaches for Enhanced this compound Production and Engineering

The reliance on direct extraction from Copernicia prunifera for this compound can be a bottleneck for large-scale research and development due to low yields, geographical limitations, and potential environmental impact. researchgate.net Biotechnology offers promising alternative production platforms through metabolic engineering and synthetic biology. frontiersin.orgbenthambooks.com These methods can provide a sustainable, scalable, and consistent supply of this compound.

Key biotechnological strategies include:

Heterologous Expression in Microorganisms: The biosynthetic genes responsible for producing this compound can be identified from C. prunifera and transferred into microbial hosts like baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. frontiersin.orgnih.gov These microorganisms can be grown in large-scale fermenters to produce the compound. This approach has been successfully used for other complex natural products. frontiersin.org

Metabolic Engineering: Once the biosynthetic pathway is established in a microbial host, its efficiency can be significantly improved. This involves strategies like overexpressing rate-limiting enzymes, blocking competing metabolic pathways to channel precursors towards this compound synthesis, and optimizing the supply of necessary cofactors. nih.gov

Plant Cell and Organ Culture: Differentiated plant cultures, such as adventitious root cultures, have emerged as a viable system for the consistent production of phytochemicals. researchgate.net Establishing adventitious root cultures of Copernicia prunifera could offer a way to produce this compound in a controlled bioreactor environment, independent of climate and soil conditions. researchgate.net These cultures are genetically stable and represent the plant's natural biosynthetic machinery. researchgate.net

The table below outlines potential biotechnological strategies for enhancing the production of this compound.

| Biotechnological Strategy | Description | Potential Advantages for this compound Production |

| Heterologous Production | Transferring the this compound biosynthetic genes into a microbial host like S. cerevisiae. frontiersin.org | Scalable production via fermentation; Rapid growth cycles; Well-established genetic tools. |

| Metabolic Pathway Engineering | Modifying the host's metabolism to increase the flow of precursors (e.g., from the mevalonate (B85504) pathway) to this compound. nih.gov | Significantly increased titers, yields, and productivity; Reduced production of unwanted byproducts. |

| Plant Organ Culture | Establishing and cultivating adventitious roots of Copernicia prunifera in bioreactors. researchgate.net | Production of the natural compound with correct stereochemistry; Genetic stability; Independent of environmental factors. |

| Microbial Biotransformation | Using microorganisms to modify a related, more abundant precursor into this compound. benthambooks.com | Can simplify the production process if a suitable precursor is readily available; Discovery of new derivatives. |

Future Directions in Pharmacological Development and Medicinal Chemistry Applications

Initial studies have shown that this compound possesses antiprotozoal activity against the parasites responsible for leishmaniasis (Leishmania infantum) and Chagas disease (Trypanosoma cruzi). researchgate.netscience.govscience.gov These findings provide a strong foundation for future pharmacological development and medicinal chemistry efforts.

The future of this compound research in this area will likely focus on:

Lead Optimization through Medicinal Chemistry: The this compound scaffold can be systematically modified to create a library of synthetic derivatives. nih.gov This process allows medicinal chemists to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological activity and which can be altered to improve potency, selectivity, and pharmacokinetic properties. vscht.cz

Broad-Spectrum Bioactivity Screening: As a triterpenoid, this compound belongs to a class of natural products known for a wide range of biological activities. Future research should screen this compound and its derivatives against a broader panel of therapeutic targets, including cancer cell lines, viruses, bacteria, and inflammatory pathways. science.govrsc.org

Mechanism of Action Studies: Elucidating how this compound kills protozoa or affects other biological systems is crucial. This involves identifying its specific molecular target(s) within the cell. Techniques like fluorescence microscopy with labeled derivatives could help visualize the compound's fate in living cells. vscht.cz

Development of Drug Delivery Systems: Given the lipophilic nature of triterpenoids, formulating this compound into advanced drug delivery systems, such as nanoparticles or liposomes, could enhance its solubility, stability, and bioavailability, thereby improving its therapeutic potential.

The table below outlines potential future research directions in the pharmacological and medicinal chemistry applications of this compound.

| Research Direction | Objective | Potential Impact |

| Lead Optimization | Synthesize and test this compound derivatives to improve potency and reduce toxicity. nih.govrsc.org | Development of a drug candidate with enhanced therapeutic properties for diseases like leishmaniasis or Chagas disease. |

| Expanded Pharmacological Screening | Evaluate this compound against a wide range of diseases, including cancer, and viral and bacterial infections. science.gov | Discovery of new, previously unknown therapeutic applications for the this compound scaffold. |

| Mechanism of Action Elucidation | Identify the specific protein or cellular pathway that this compound interacts with to exert its effect. vscht.cz | Provides a rational basis for further drug design and understanding of potential resistance mechanisms. |

| Formulation Development | Incorporate this compound into novel delivery systems to improve its physical and pharmacokinetic properties. researchgate.net | Creation of a viable medicinal product with improved efficacy and patient compliance. |

Addressing Challenges and Identifying Unexplored Potential in this compound Research

While the future of this compound research is promising, several challenges must be addressed to unlock its full potential. Concurrently, numerous areas of its biology and chemistry remain completely unexplored.

Key Challenges:

Supply and Isolation: this compound is a minor constituent of carnauba wax, making its isolation in large quantities laborious and costly. researchgate.net Overcoming this requires either optimizing extraction protocols or successfully developing the biotechnological production methods outlined previously.

Limited Biological Data: To date, the biological activity of this compound has only been tested in a narrow context. science.govscience.gov A comprehensive understanding of its pharmacological profile requires extensive and systematic screening.

Complex Chemistry: The synthesis of triterpenoids is often challenging due to their complex, multi-cyclic structures and numerous stereocenters, which can hinder medicinal chemistry efforts.

Unexplored Potential:

Ecological Role: The function of this compound in the carnauba palm itself is unknown. It may play a role in defending the plant against herbivores or pathogens, and investigating this could reveal new applications, for instance, in agriculture. your.org

Novel Pharmacological Activities: The triterpenoid class is rich in compounds with anti-inflammatory, anticancer, and antiviral properties. science.gov this compound has not been thoroughly investigated for these activities. Extracts of carnauba wax have shown antioxidant potential, a property that could be explored for this compound specifically. researchgate.net

Synergistic Effects: The activity of this compound in combination with other natural compounds or existing drugs has not been studied. Such combinations could lead to synergistic effects, enhancing efficacy or overcoming drug resistance.

Successfully navigating these challenges and exploring these untapped avenues will be critical for translating the initial promise of this compound into tangible applications in medicine and biotechnology. The continued application of advanced analytical, biotechnological, and pharmacological strategies will undoubtedly shed more light on this intriguing natural compound.

Q & A

Q. What validated methodologies are recommended for isolating and purifying Carnaubadiol from natural sources?

Q. How can researchers design experiments to assess this compound’s antioxidant activity in vitro?

- Methodological Answer : Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Include positive controls (e.g., ascorbic acid) and quantify results via UV-Vis spectrophotometry. Ensure reproducibility by triplicate measurements and account for solvent interference (e.g., DMSO) . Experimental protocols should align with phytochemical characterization guidelines outlined in .

Q. What analytical techniques are critical for confirming this compound’s structural integrity and purity?

- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical analysis, high-resolution MS for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Purity should be verified via HPLC (≥95% purity threshold). Cross-reference spectral data with existing literature, such as Cysne et al. (2006) .

Advanced Research Questions

Q. What experimental frameworks are suitable for elucidating this compound’s anticancer mechanisms in heterogeneous cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., MTT or resazurin) across multiple cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Mechanistic studies should include flow cytometry for apoptosis detection (Annexin V/PI staining), Western blotting for apoptotic markers (e.g., BAX, Bcl-2), and RNA-seq to identify dysregulated pathways. Address variability by normalizing data to cell viability controls .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate data from disparate sources . Conduct meta-analyses with sensitivity testing to identify confounding variables (e.g., solvent polarity, microbial strains). Replicate experiments under standardized conditions (CLSI guidelines) and report MIC (minimum inhibitory concentration) values with 95% confidence intervals .

Q. What strategies are effective for evaluating this compound’s synergistic effects with established therapeutic agents?

Q. How should in vivo pharmacokinetic and toxicity studies of this compound be structured to ensure translational relevance?

- Methodological Answer : Employ rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic profiling (plasma concentration-time curves, AUC calculations). Assess toxicity via histopathology, serum biochemistry (ALT, AST), and hematological parameters. Adhere to OECD guidelines for chemical safety testing and include vehicle controls .

Methodological Considerations

- Data Reprodubility : Use open-access platforms (e.g., PubChem, ChEMBL) to deposit spectral and bioactivity data, ensuring transparency .

- Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and ARRIVE guidelines .

- Interdisciplinary Collaboration : Integrate computational tools (molecular docking, QSAR) to predict bioactivity and guide wet-lab experiments .

Key Research Gaps

Retrosynthesis Analysis